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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 1,1-
Dimethylguanidine, a compound of significant interest in synthetic chemistry and drug

development. We delve into the core analytical techniques—Nuclear Magnetic Resonance

(NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—

to provide a detailed structural elucidation. This document is intended for researchers,

scientists, and professionals in drug development, offering not only spectral data but also the

underlying principles, experimental protocols, and data interpretation. Our approach

emphasizes the integration of multiple spectroscopic techniques to build a self-validating and

authoritative structural confirmation.

Introduction: The Chemical Identity of 1,1-
Dimethylguanidine
1,1-Dimethylguanidine (IUPAC name: 1,1-dimethylguanidine) is a small organic molecule

featuring a central guanidine core substituted with two methyl groups on a single nitrogen

atom.[1] Guanidines are highly basic compounds due to the significant resonance stabilization

of their conjugate acids, the guanidinium ions. Consequently, 1,1-Dimethylguanidine is

typically supplied and handled as a salt, most commonly the sulfate salt.[2] This is a critical

consideration for spectroscopic analysis, as the protonation state profoundly influences the
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resulting spectra. The data presented and interpreted in this guide primarily pertains to the

protonated form, the 1,1-dimethylguanidinium cation, which is the experimentally relevant

species under most analytical conditions.

The molecular formula of the free base is C₃H₉N₃ with a molecular weight of 87.12 g/mol .[1] Its

structure is foundational to its chemical reactivity and biological activity, making unambiguous

spectroscopic characterization an essential first step in any research or development endeavor.

[3]

Molecular Structure and Spectroscopic Correlation
A logical starting point for any spectroscopic analysis is a clear representation of the molecular

structure. The diagram below illustrates the 1,1-dimethylguanidinium cation, the form most

commonly analyzed. The numbering is provided to facilitate the assignment of signals in the

subsequent NMR analysis.

Caption: Structure of the 1,1-Dimethylguanidinium cation with atom numbering for NMR

assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution.[4] It provides detailed information about the chemical environment,

connectivity, and number of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,1-Dimethylguanidine is characterized by its simplicity, which

directly reflects the symmetry of the molecule. In the protonated state, two main signals are

expected: one for the methyl protons and another for the protons attached to the other two

nitrogen atoms.

Table 1: ¹H NMR Spectral Data for 1,1-Dimethylguanidinium Ion
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Signal Assignment
Chemical Shift (δ)
ppm

Multiplicity Integration

-N(CH₃)₂ ~2.7 - 2.9 Singlet (s) 6H

-NH₂ ~7.0 - 7.5 Broad Singlet (br s) 4H

Note: Chemical shifts are highly dependent on the solvent and concentration. The values

provided are typical ranges.

Interpretation and Causality:

Methyl Protons (6H): The six protons of the two methyl groups are chemically and

magnetically equivalent due to free rotation around the C(2)-N(1) bond. This equivalence

results in a single, sharp signal (a singlet) in the spectrum, integrating to six protons.

Amine Protons (4H): The four protons on N(3) and N(4) are also equivalent due to resonance

delocalization of the positive charge across the C-N₃ framework. These protons are subject

to chemical exchange with the solvent and with each other, and they also experience

quadrupolar broadening from the ¹⁴N nuclei. This combination of factors leads to a broad

singlet that integrates to four protons. The signal's disappearance upon adding a drop of D₂O

to the sample confirms its assignment as exchangeable N-H protons.[5]

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1,1-Dimethylguanidine sulfate salt and dissolve it in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean vial.[6] The choice

of solvent is critical; D₂O is excellent for solubility, but the N-H protons will exchange and

not be visible. DMSO-d₆ is often preferred as it slows this exchange, allowing for the

observation of N-H signals.[7][8]

Transfer the solution to a high-quality 5 mm NMR tube.

If quantitative analysis is required, a known amount of an internal standard (e.g., TSP for

D₂O) should be added.[9]
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Instrument Setup:

The experiment should be performed on a spectrometer with a field strength of 400 MHz

or higher to ensure adequate signal dispersion.

Data Acquisition:

Acquire a standard 1D proton spectrum using a standard water suppression pulse

sequence if using a protic solvent.[10]

Key parameters to optimize include the relaxation delay (D1), which should be set to at

least 5 times the longest T₁ relaxation time of the protons of interest for accurate

integration (typically 2-5 seconds for small molecules).[9]

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

free induction decay (FID).

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50

ppm) or the internal standard.[7]

Integrate all signals to determine the relative ratio of protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Given

the symmetry of 1,1-Dimethylguanidine, the spectrum is expected to be very simple.

Table 2: ¹³C NMR Spectral Data for 1,1-Dimethylguanidinium Ion
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Signal Assignment Chemical Shift (δ) ppm

-N(CH₃)₂ ~39 - 41

-N₂C=N⁺- ~160 - 170

Note: Chemical shifts are referenced from online spectral databases.[11][12]

Interpretation and Causality:

Methyl Carbons: The two methyl carbons are equivalent, giving rise to a single signal in the

aliphatic region of the spectrum (~40 ppm).[12]

Guanidinium Carbon: The central sp²-hybridized carbon (C2) is significantly deshielded due

to its attachment to three electronegative nitrogen atoms and its involvement in the

delocalized π-system. This results in a signal far downfield, typically in the 160-170 ppm

range, which is characteristic of guanidinium and similar functional groups.[12]

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on

the functional groups present. For the 1,1-dimethylguanidinium cation, the key features arise

from the N-H and C-N bonds.

Table 3: Key IR Absorption Bands for 1,1-Dimethylguanidinium Sulfate

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~3100 - 3400 Strong, Broad
N-H stretching vibrations (from

-NH₂)

~1650 - 1680 Strong
C=N stretching (guanidinium

C=N⁺)

~1550 - 1600 Medium N-H bending vibrations

~1000 - 1250 Strong C-N stretching vibrations
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Note: Data compiled from typical values for amines and guanidinium salts and available library

spectra.[11][13]

Interpretation and Causality:

N-H Stretching: The most prominent feature is a very broad and strong absorption in the

3100-3400 cm⁻¹ region. This is characteristic of the N-H stretching modes of the protonated

amine groups.[14][15] The broadening is due to extensive hydrogen bonding in the solid

state (as a salt).

C=N Stretching: A strong, sharp peak around 1660 cm⁻¹ is indicative of the C=N double

bond stretch of the guanidinium group. The position and intensity are classic indicators of

this functional group.

N-H Bending: The scissoring or bending vibration of the -NH₂ groups appears in the 1550-

1600 cm⁻¹ region.[13]

C-N Stretching: Strong absorptions in the fingerprint region (1000-1250 cm⁻¹) correspond to

the C-N single bond stretching vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-IR Spectroscopy
ATR-IR is a modern, convenient method that requires minimal sample preparation.

Sample Preparation: Place a small amount (a few milligrams) of the solid 1,1-
Dimethylguanidine sulfate salt directly onto the ATR crystal (e.g., diamond or germanium).

Instrument Setup:

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The

result should be a flat line.

Lower the press arm to ensure firm contact between the sample and the crystal.

Data Acquisition:
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Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

The instrument software automatically ratios the sample spectrum against the background

spectrum to generate the final absorbance or transmittance spectrum.

Label the significant peaks with their wavenumbers.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, thereby revealing the molecular weight and offering clues about its structure.

For a volatile, small molecule like 1,1-Dimethylguanidine, Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI) is a common technique. The analysis is

performed on the neutral free base, not the salt.

Table 4: GC-MS (EI) Data for 1,1-Dimethylguanidine (Free Base)

m/z Proposed Fragment Identity

87 [C₃H₉N₃]⁺˙ Molecular Ion (M⁺˙)

44 [C₂H₆N]⁺ [CH₃-N=CH₂]⁺ or [(CH₃)₂N]⁺

43 [CH₃N₂]⁺ [H₂N-C=NH]⁺

Note: Fragmentation data is based on NIST library spectra for 1,1-Dimethylguanidine.[1]

Interpretation and Fragmentation Pathway:

The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an

odd nominal molecular weight, which holds true for 1,1-Dimethylguanidine (M⁺˙ at m/z 87).

[16]
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Diagram 2: Proposed EI Fragmentation of 1,1-Dimethylguanidine

[C₃H₉N₃]⁺˙
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(Base Peak)

- CH₃N₂˙

[CH₃N₂]⁺
m/z = 43

- (CH₃)₂N˙

Click to download full resolution via product page

Caption: Key fragmentation pathways for 1,1-Dimethylguanidine in EI-MS.

Molecular Ion (m/z 87): The peak at m/z 87 corresponds to the intact molecule after losing

one electron.[1]

Base Peak (m/z 44): The most abundant fragment is typically observed at m/z 44. This

stable fragment can be formed by the cleavage of the C(2)-N(1) bond, losing a methylnitrene

radical (CH₃N₂˙) to form the dimethyliminium ion or a related stable structure.[1][17]

Fragment (m/z 43): Loss of the dimethylamino radical ((CH₃)₂N˙) from the molecular ion

results in the fragment at m/z 43, corresponding to the methanimidamide cation.[1]

Integrated Spectroscopic Analysis
No single technique provides a complete structural picture. The true power of spectroscopy lies

in the synergistic integration of data from multiple methods.

MS establishes the molecular weight of the free base as 87 amu and the molecular formula

as C₃H₉N₃, consistent with the Nitrogen Rule.

¹H NMR confirms the presence of 6 equivalent methyl protons and 4 exchangeable amine

protons, matching the expected 6H:4H ratio.

¹³C NMR shows two distinct carbon environments: one for the two equivalent methyl groups

and one for the unique, deshielded guanidinium carbon.
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IR confirms the key functional groups: the N-H bonds of the primary amine groups and the

characteristic C=N bond of the guanidinium core, while also indicating strong intermolecular

hydrogen bonding.

Together, these pieces of evidence converge to unambiguously confirm the structure of 1,1-
Dimethylguanidine, primarily observed as its protonated guanidinium cation.

Conclusion
The spectroscopic characterization of 1,1-Dimethylguanidine is straightforward and illustrative

of fundamental analytical principles. The molecule's symmetry is clearly reflected in the

simplicity of its NMR spectra. IR spectroscopy provides a definitive fingerprint for the

protonated guanidinium functional group, and mass spectrometry confirms the molecular

weight and reveals predictable fragmentation patterns. This guide provides the foundational

data and protocols necessary for researchers to confidently identify and characterize this

important chemical building block in their own work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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